3-(Bromomethyl)-5-fluoropyridine
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Overview
Description
3-(Bromomethyl)-5-fluoropyridine is a useful research compound. Its molecular formula is C6H5BrFN and its molecular weight is 190.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemoselective Functionalization
A study by Stroup et al. (2007) describes the chemoselective functionalization of a related compound, 5-bromo-2-chloro-3-fluoropyridine, which mirrors the reactivity that could be expected with 3-(Bromomethyl)-5-fluoropyridine. The work demonstrates how catalytic amination conditions can afford exclusive substitution products, pointing to the compound's potential in selective organic synthesis and functional group transformations Stroup, Szklennik, Forster, & Serrano-Wu, 2007.
Synthesis of Disubstituted Fluoropyridines
Sutherland and Gallagher (2003) provide insights into the synthesis of disubstituted fluoropyridines via a versatile method involving ortho-lithiation followed by Suzuki coupling reactions. This approach underscores the importance of halogenated pyridines as intermediates in creating complex pyridine derivatives, potentially including those derived from this compound Sutherland & Gallagher, 2003.
Radiosynthesis Applications
Pauton et al. (2019) explored the synthesis of 2-amino-5-[18F]fluoropyridines, showcasing the compound's utility in radiopharmaceutical chemistry. The study demonstrates the broader application of fluorinated pyridines in developing PET imaging agents, suggesting a potential research avenue for derivatives of this compound in medical imaging Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019.
Fluorine-18 Labeling for PET Imaging
The use of fluorine-18 labeled fluoropyridines in Positron Emission Tomography (PET) is highlighted by Carroll, Nairne, and Woodcraft (2007). They describe the utility of pyridyliodonium salts for introducing fluorine-18 into specific positions on the pyridine ring, which may relate to applications of this compound in synthesizing radiotracers for medical diagnostics Carroll, Nairne, & Woodcraft, 2007.
Advanced Organic Synthesis
Research by Awad et al. (2004) on the deprotonation of fluoro aromatics using lithium magnesates underscores the reactivity of fluorinated pyridines towards nucleophilic substitution reactions. This work may inform the development of new synthetic pathways involving this compound as a precursor for more complex heterocyclic compounds Awad, Mongin, Trécourt, Quéguiner, Marsais, Blanco, Abarca, & Ballesteros, 2004.
Mechanism of Action
Target of Action
Compounds similar to “3-(Bromomethyl)-5-fluoropyridine” often target proteins or enzymes in the body. For example, brominated compounds are known to interact with proteins and DNA, leading to changes in their function .
Mode of Action
The bromomethyl group in “this compound” could potentially act as an electrophile, reacting with nucleophilic sites in biological molecules. This could lead to the formation of covalent bonds with these targets, altering their function .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on its specific targets. Brominated compounds can often interfere with cellular signaling pathways and metabolic processes .
Pharmacokinetics
The presence of a bromine atom might influence its lipophilicity and therefore its absorption and distribution .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Potential effects could include changes in protein function, alterations in cellular signaling, and disruption of metabolic processes .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. These might include the presence of other chemicals, pH, temperature, and the specific biological environment in which the compound is present .
Properties
IUPAC Name |
3-(bromomethyl)-5-fluoropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZOKCHSJPBRND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600122 |
Source
|
Record name | 3-(Bromomethyl)-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-14-7 |
Source
|
Record name | 3-(Bromomethyl)-5-fluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120277-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromomethyl)-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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